(3,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-2',6'-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester
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Overview
Description
(3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester typically involves multiple steps, including the formation of the bipyridine core, functionalization of the carboxylic acid groups, and the introduction of the piperazinyl and phenyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
(3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized bipyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, this compound is investigated for its potential as a molecular probe or therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development and diagnostic applications.
Medicine
In medicine, the compound’s unique structure and reactivity are explored for developing new pharmaceuticals. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for designing drugs with specific mechanisms of action.
Industry
In the industrial sector, (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological responses. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3,4’-Bipyridine)-3’,5’-dicarboxylic acid derivatives: These compounds share the bipyridine core but differ in their functional groups, leading to variations in their chemical and biological properties.
Piperazinyl-phenyl compounds: These compounds contain the piperazinyl-phenyl moiety, which contributes to their biological activity and potential therapeutic applications.
Uniqueness
The uniqueness of (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for diverse chemical reactivity and a wide range of applications in various scientific fields.
Properties
CAS No. |
116308-53-3 |
---|---|
Molecular Formula |
C41H41F3N4O4 |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
5-[3-[4-(4-benzhydrylpiperazin-1-yl)phenyl]propoxycarbonyl]-2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C41H41F3N4O4/c1-27-34(39(49)50)36(33-16-9-21-45-38(33)41(42,43)44)35(28(2)46-27)40(51)52-26-10-11-29-17-19-32(20-18-29)47-22-24-48(25-23-47)37(30-12-5-3-6-13-30)31-14-7-4-8-15-31/h3-9,12-21,36-37,46H,10-11,22-26H2,1-2H3,(H,49,50) |
InChI Key |
ZGYSUKJCISYROV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(N=CC=C6)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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